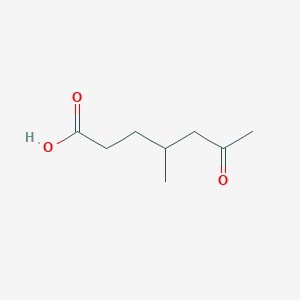

N-(2H-1,3-benzodioxol-5-yl)formamide

Übersicht

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)formamide is an organic compound characterized by the presence of a benzodioxole ring attached to a formamide group. The benzodioxole moiety is a common structural motif in various natural and synthetic compounds, known for its biological and pharmacological activities.

Wirkmechanismus

Target of Action

N-(2H-1,3-benzodioxol-5-yl)formamide, also known as N-(1,3-dioxaindan-5-yl)formamide, is a compound that has been studied for its anticancer activity . The primary targets of this compound are cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells play a crucial role in the development and progression of their respective cancers.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This interaction results in the inhibition of cancer cell proliferation, thereby potentially reducing the growth and spread of cancer.

Biochemical Pathways

It is known that the compound’s anticancer activity is related to its ability to modulate microtubule assembly . This modulation can occur through the suppression of tubulin polymerization or stabilization of microtubule structure , affecting downstream cellular processes such as cell division and intracellular transport.

Result of Action

The result of this compound’s action is the potential inhibition of cancer cell growth. By causing cell cycle arrest and inducing apoptosis, the compound can reduce the proliferation of cancer cells . This could potentially lead to a decrease in tumor size and prevent the spread of cancer to other parts of the body.

Biochemische Analyse

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)formamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins, which play crucial roles in different biological responses .

Cellular Effects

The effects of this compound on cells have been studied in various contexts. For example, it has been found to have cytotoxic activity against the HeLa cervical cancer cell line . It has also been shown to inhibit mitochondrial membrane potential in tumor cells experiencing glucose starvation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to inhibit COX enzymes, thereby affecting the production of prostaglandins . Additionally, it has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to have potent inhibitory effects on COX enzymes and cytotoxic activity against the HeLa cell line .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It has been shown to have antidiabetic potential in a streptozotocin-induced diabetic mice model .

Metabolic Pathways

It has been shown to affect the biosynthesis of prostaglandins, which are involved in various metabolic processes .

Transport and Distribution

Given its effects on mitochondrial membrane potential, it may be distributed to mitochondria within cells .

Subcellular Localization

Given its effects on mitochondrial membrane potential, it may be localized to mitochondria within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)formamide typically involves the reaction of 1,3-benzodioxole with formamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is facilitated by a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) and a ligand such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-benzodioxol-5-yl)formamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-methylpropanamido)benzamide: A compound with a similar benzodioxole moiety, used in various biological studies .

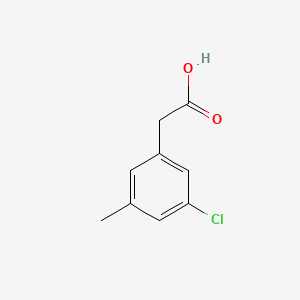

2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with applications in COX inhibition and cytotoxicity studies .

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)formamide is unique due to its specific formamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZVFELFDIDUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)

![4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)